An In-depth Technical Guide to 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol (CAS 83016-75-5)
An In-depth Technical Guide to 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol (CAS 83016-75-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a unique glycerol-derived chemical intermediate. While specific literature on this exact molecule is sparse, its structural motifs—a benzyl ether, an allyl ether, and a secondary alcohol—are of significant interest in medicinal chemistry and materials science. This document outlines the compound's physicochemical properties, proposes a detailed synthetic protocol based on established Williamson ether synthesis, and provides a predictive analysis of its spectral data. Furthermore, potential applications in drug development are discussed, drawing from the known biological activities of related benzyloxy and allyloxy compounds and the utility of the glycerol backbone as a scaffold. This guide is intended to be a foundational resource for researchers interested in the synthesis and application of novel, unsymmetrically substituted glycerol ethers.
Introduction and Chemical Profile
1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, also known as 1-(benzyloxy)-3-(allyloxy)propan-2-ol, is a trifunctional molecule built on a glycerol backbone. The presence of a benzyl protecting group, a reactive allyl group, and a central hydroxyl group makes it a versatile building block in organic synthesis.[1][2] Its utility lies in the potential for sequential and selective modification of its functional groups, enabling the construction of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 83016-75-5 | [1] |
| Molecular Formula | C₁₃H₁₈O₃ | Inferred |
| Molecular Weight | 222.28 g/mol | Inferred |
| Appearance | Colorless Oil (Predicted) | Inferred |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water (Predicted) | Inferred |
Proposed Synthesis Protocol: A Mechanistic Approach
The synthesis of unsymmetrical ethers of glycerol can be achieved through a stepwise Williamson ether synthesis.[3][4] This approach offers control over the introduction of different ether functionalities. A plausible and efficient route to synthesize 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol involves the reaction of benzyl glycidyl ether with allyl alcohol under basic conditions.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol.
Step-by-Step Experimental Protocol
Materials:
-
Allyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl glycidyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) and wash with anhydrous hexane to remove the mineral oil. Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add allyl alcohol (1.0 equivalent) dropwise via the dropping funnel to the NaH suspension in THF.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium allyl alkoxide.
-
Nucleophilic Ring Opening: Cool the reaction mixture back to 0 °C.
-
Add benzyl glycidyl ether (1.0 equivalent) dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the allyl alcohol to form the corresponding alkoxide, driving the reaction forward.
-
Solvent: Anhydrous THF is an appropriate aprotic polar solvent that dissolves the reactants and intermediates without interfering with the reaction.
-
Temperature Control: The initial deprotonation and the quenching steps are performed at 0 °C to control the exothermic reaction and ensure safety. The nucleophilic ring-opening is allowed to proceed at room temperature to ensure a reasonable reaction rate.
-
Purification: Flash column chromatography is a standard and effective method for purifying moderately polar organic compounds like the target molecule from nonpolar starting materials and polar byproducts.
Analytical Characterization: A Predictive Approach
As no published spectral data for 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is readily available, the following is a predictive analysis based on the known spectral characteristics of its constituent functional groups and data from analogous compounds.[5][6][7][8][9][10]
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data
| Position | Predicted ¹H NMR Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Phenyl-H | 7.25-7.40 (m, 5H) | 138.0, 128.5, 127.8 |
| -O-CH₂ -Ph | 4.55 (s, 2H) | 73.5 |
| -O-CH₂ -CH=CH₂ | 4.00 (dt, J = 5.6, 1.6 Hz, 2H) | 72.0 |
| CH=CH₂ | 5.85-5.95 (m, 1H) | 134.5 |
| CH=CH₂ (trans) | 5.25 (dq, J = 17.2, 1.6 Hz, 1H) | 117.5 |
| CH=CH₂ (cis) | 5.18 (dq, J = 10.4, 1.6 Hz, 1H) | |
| -CH(OH)- | 3.95-4.05 (m, 1H) | 70.0 |
| -CH₂ -O-CH₂-Ph | 3.55-3.65 (m, 2H) | 71.5 |
| -CH₂ -O-CH₂-CH=CH₂ | 3.50-3.60 (m, 2H) | 70.5 |
| -OH | 2.50 (d, J = 4.0 Hz, 1H) | N/A |
Mass Spectrometry (Predicted):
-
ESI-MS (+): Expected [M+Na]⁺ at m/z 245.11.
Potential Applications in Drug Development
The unique trifunctional nature of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol makes it a promising scaffold and intermediate in drug discovery and development.
Glycerol Backbone as a Drug Delivery Vehicle
Glycerol and its polymers are well-established as biocompatible and biodegradable materials in pharmaceutical formulations.[11][12][13] They are often used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[12] The glycerol backbone of the title compound provides a non-toxic core that can be further functionalized to create novel drug delivery systems, such as glycerosomes or hydrogels.[14][15]
The Allyl Group as a Handle for Bio-conjugation
The terminal alkene of the allyl group is a versatile functional handle for a variety of chemical transformations, including thiol-ene "click" chemistry, Heck coupling, and metathesis reactions. This allows for the conjugation of the molecule to other APIs, targeting ligands, or polymers to create more complex and functional therapeutic agents. The allyl motif is found in a number of natural and synthetic compounds with anticancer activity.[16]
The Benzyloxy Moiety in Biologically Active Molecules
The benzyloxy group is a common pharmacophore in a range of biologically active compounds. For instance, benzyloxy-substituted molecules have been investigated as monoamine oxidase B inhibitors for the potential treatment of Parkinson's disease.[7] Additionally, various benzyloxy derivatives have shown anticonvulsant and antiproliferative activities.[17][18][19] The presence of this group in 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol suggests that its derivatives could be explored for similar neurological or anticancer applications.
Caption: Potential applications stemming from the core functional groups.
Safety, Handling, and Storage
As there is no specific safety data sheet for 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a precautionary approach based on the constituent functional groups is recommended.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is a chemical entity with considerable potential as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical and materials science. While direct experimental data remains to be published, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related unsymmetrical glycerol ethers.
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